molecular formula C12H16N4 B1481905 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098046-60-5

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1481905
CAS No.: 2098046-60-5
M. Wt: 216.28 g/mol
InChI Key: YGVYQUFQDUTWOP-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group, a pyridine ring, and an ethanamine chain attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethyl-1,3-diketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.

    Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an ethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-4-yl)-1H-pyrazole: Lacks the ethyl and ethanamine groups.

    5-ethyl-3-(pyridin-4-yl)-1H-pyrazole: Lacks the ethanamine group.

    2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine: Lacks the ethyl group.

Uniqueness

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both the ethyl group and the ethanamine chain, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-9-12(15-16(11)8-5-13)10-3-6-14-7-4-10/h3-4,6-7,9H,2,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVYQUFQDUTWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

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